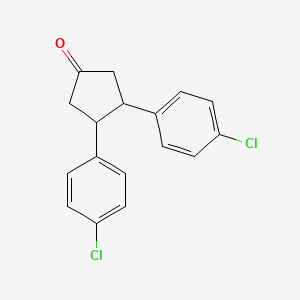
Cyclopentanone, 3,4-bis(p-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 3,4-bis(p-chlorophenyl)- is an organic compound with the molecular formula C17H14Cl2O It is characterized by a cyclopentanone ring substituted with two p-chlorophenyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentanone, 3,4-bis(p-chlorophenyl)- typically involves the reaction of cyclopentanone with p-chlorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where cyclopentanone reacts with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Cyclopentanone, 3,4-bis(p-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The p-chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like NaOH, NH3 in aqueous or alcoholic medium.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Cyclopentanone, 3,4-bis(p-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentanone, 3,4-bis(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Cyclopentanone, 3,4-bis(2-chlorophenyl)-
- Cyclopentanone, 3,4-bis(methylene)-
Comparison: Cyclopentanone, 3,4-bis(p-chlorophenyl)- is unique due to the presence of p-chlorophenyl groups, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity. For instance, the position of the chlorine atoms on the phenyl rings can influence the compound’s interaction with enzymes and receptors, leading to variations in its pharmacological effects.
Biological Activity
Cyclopentanone, 3,4-bis(p-chlorophenyl)- (C17H14Cl2O), is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects against cancer cells and potential antibacterial properties.
Chemical Structure and Properties
Cyclopentanone, 3,4-bis(p-chlorophenyl)- is characterized by its cyclopentanone moiety substituted with two para-chlorophenyl groups. The presence of these chlorinated phenyl groups significantly influences its biological properties.
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
The studies indicate that cyclopentanone, 3,4-bis(p-chlorophenyl)- exhibits significant antiproliferative activity, particularly in HCT116 and MCF-7 cell lines. The mechanism appears to involve both p53-dependent pathways and induction of apoptosis.
Case Studies
-
HCT116 Cell Line Study :
In a study evaluating the antiproliferative effects on HCT116 cells, cyclopentanone derivatives showed a selective index favoring cancer cells over normal fibroblasts (HFF-1). The presence of the chlorophenyl groups was critical for enhancing selectivity and potency against cancer cells . -
MCF-7 Cell Line Study :
Another investigation focused on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis. The IC50 value was recorded at 7.36 µM, demonstrating its potential as an effective therapeutic agent for breast cancer .
Properties
CAS No. |
1772-51-6 |
|---|---|
Molecular Formula |
C17H14Cl2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3,4-bis(4-chlorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C17H14Cl2O/c18-13-5-1-11(2-6-13)16-9-15(20)10-17(16)12-3-7-14(19)8-4-12/h1-8,16-17H,9-10H2 |
InChI Key |
VEDGQEIDQPRZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















